molecular formula C17H18N2O3 B11836906 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-08-2

1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B11836906
CAS No.: 652172-08-2
M. Wt: 298.34 g/mol
InChI Key: AXHYALFCSJRURP-UHFFFAOYSA-N
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Description

1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₈N₂O₃. This compound is characterized by the presence of a quinoline ring fused with a cyclohexane ring, connected through a carboxamido linkage. It is a significant molecule in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses, which are well-established methods for constructing the quinoline scaffold . The cyclohexane ring is then introduced through various cyclization reactions. Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. Additionally, the compound can bind to microbial enzymes, disrupting their function and exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid lies in its combined structural features, offering a versatile scaffold for developing novel therapeutic agents and industrial chemicals.

Properties

CAS No.

652172-08-2

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

1-(quinoline-2-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H18N2O3/c20-15(19-17(16(21)22)10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)18-14/h2-3,6-9H,1,4-5,10-11H2,(H,19,20)(H,21,22)

InChI Key

AXHYALFCSJRURP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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